4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound characterized by its brominated phenol group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves a multi-step process:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by reacting 3,4-dimethylphenylamine with salicylic acid under acidic conditions to form the benzoxazole core.
Bromination: The next step involves the bromination of the phenol group. This is usually done using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Schiff Base Formation: The final step is the formation of the Schiff base by reacting the brominated phenol with the benzoxazole derivative in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom in the phenol group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving phenol groups. Its brominated structure also makes it useful in radiolabeling studies.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-[(E)-{[2-(3-hydroxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 4-bromo-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
Compared to similar compounds, 4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of both bromine and dimethylphenyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17BrN2O2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-bromo-2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C22H17BrN2O2/c1-13-3-4-15(9-14(13)2)22-25-19-11-18(6-8-21(19)27-22)24-12-16-10-17(23)5-7-20(16)26/h3-12,26H,1-2H3 |
InChI Key |
NRRKQMVOHDNJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Br)O)C |
Origin of Product |
United States |
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